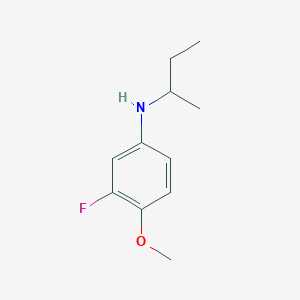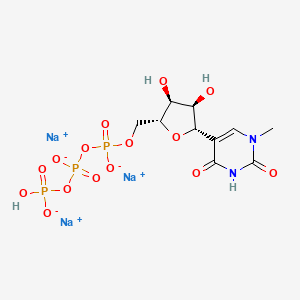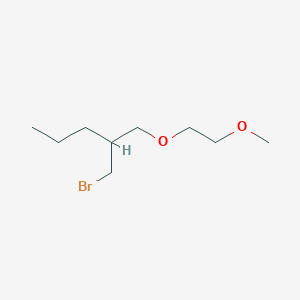
4-(Oxetan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxetan-2-yl)phenol is an organic compound featuring an oxetane ring attached to a phenol group The oxetane ring is a four-membered heterocyclic structure containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-2-yl)phenol typically involves the formation of the oxetane ring followed by its attachment to a phenol group. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring from the corresponding carbonyl compound . Another approach involves the cyclization of diols or the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition .
Industrial Production Methods: Industrial production of oxetane derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Photoredox methods and the use of vinyl sulfonium ions in the presence of photocatalysts have also been explored for the industrial synthesis of oxetane-containing compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Oxetan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Applications De Recherche Scientifique
4-(Oxetan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(Oxetan-2-yl)phenol involves its interaction with various molecular targets and pathways. The oxetane ring’s strained structure allows it to act as a hydrogen-bond acceptor and donor, facilitating interactions with enzymes and receptors. This compound can modulate kinase activity, making it a valuable tool in medicinal chemistry for developing kinase inhibitors .
Comparaison Avec Des Composés Similaires
Oxetane: A simple four-membered ring with one oxygen atom.
Tetrahydrofuran: A five-membered ring with one oxygen atom, less strained than oxetane.
Epoxide: A three-membered ring with one oxygen atom, highly reactive due to ring strain.
Uniqueness: 4-(Oxetan-2-yl)phenol stands out due to the combination of the oxetane ring and phenol group, which imparts unique reactivity and potential bioactivity. The oxetane ring’s strain and ability to form hydrogen bonds make it a versatile scaffold in drug design and materials science .
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-(oxetan-2-yl)phenol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9-10H,5-6H2 |
Clé InChI |
CTXXHGAISMWTHK-UHFFFAOYSA-N |
SMILES canonique |
C1COC1C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)




